Theodrenaline hydrochloride

Catalog No.
S612521
CAS No.
2572-61-4
M.F
C17H22ClN5O5
M. Wt
411.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theodrenaline hydrochloride

CAS Number

2572-61-4

Product Name

Theodrenaline hydrochloride

IUPAC Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride

Molecular Formula

C17H22ClN5O5

Molecular Weight

411.8 g/mol

InChI

InChI=1S/C17H21N5O5.ClH/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;1H

InChI Key

CSKCJAUXLOQTMM-UHFFFAOYSA-N

SMILES

Array

Synonyms

noradrenaline theophylline, noradrenaline theophylline, (R)-isomer, noradrenaline theophylline, hydrochloride, noradrenaline theophylline, monohydrochloride, (R)-isomer, theodrenaline, theodrenaline hydrochloride, theodrenaline hydrochloride, (R)-isomer, theodrenaline, (R)-isomer

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl

The exact mass of the compound Theodrenaline hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293888. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Theodrenaline hydrochloride (CAS 2572-61-4) is a specialized covalent conjugate combining the beta-adrenergic agonist properties of noradrenaline with the phosphodiesterase (PDE) inhibitory action of theophylline. In procurement and drug development, it is primarily sourced as a reference standard or active pharmaceutical ingredient for formulating advanced anti-hypotensive agents. As a hydrochloride salt, it exhibits high aqueous and organic solubility (e.g., up to 100 mg/mL in DMSO), overcoming the severe formulation limitations of its free base form . Its unique dual-mechanism profile allows it to increase myocardial contractility and restore mean arterial pressure without the severe chronotropic (heart rate) spikes associated with traditional mainstream sympathomimetics, making it a high-value selection for cardiovascular and obstetric pharmacology [1].

Substituting theodrenaline hydrochloride with standard sympathomimetics like ephedrine or free noradrenaline fundamentally alters application-critical hemodynamic outcomes and formulation stability. While ephedrine is a common global benchmark for treating hypotension, it induces a dose-dependent elevation in heart rate, leading to significantly higher rates of tachycardia during in vivo applications [1]. Conversely, theodrenaline achieves comparable blood pressure restoration while remaining largely inert with respect to heart rate [1]. Furthermore, attempting to use a non-covalent mixture of noradrenaline and theophylline fails to replicate theodrenaline's localized receptor kinetics; the covalent linkage prevents the rapid degradation typical of free catecholamines and shifts the concentration-response curve to prevent extreme peripheral vasoconstriction [2]. Finally, substituting the hydrochloride salt with the free base drastically reduces aqueous solubility, preventing the reproducible creation of stable, high-concentration intravenous formulations required for industrial workflows .

Superior Heart Rate Stability vs. Ephedrine in Hemodynamic Models

In multicenter clinical modeling (the HYPOTENS study), theodrenaline (administered as a combination with cafedrine) demonstrated comparable efficacy to ephedrine in restoring mean arterial pressure but with a significantly safer chronotropic profile. Ephedrine administration resulted in a 15% greater increase in maximum heart rate (MAXHR ~89.6 bpm) compared to theodrenaline (~77.9 bpm) [1]. This translated to a tachycardia incidence of 30.4% for ephedrine versus only 6.5% for theodrenaline[1].

Evidence DimensionIncidence of treatment-induced tachycardia
Target Compound Data6.5% (Theodrenaline combination)
Comparator Or Baseline30.4% (Ephedrine benchmark)
Quantified Difference78.6% relative reduction in tachycardia incidence
ConditionsIntravenous bolus administration during spinal anesthesia-induced hypotension

For clinical formulation and pharmacological modeling, theodrenaline offers a safer hemodynamic profile by decoupling blood pressure restoration from dangerous heart rate spikes.

Reproducible Inotropic Reference Standard for Cardiovascular Assays

Theodrenaline covalently links a PDE inhibitor with an adrenergic agonist, altering its pharmacodynamic profile compared to free catecholamines. In isolated human atrial trabeculae, theodrenaline robustly increases contractile force via direct beta-1 adrenoceptor stimulation with an EC50 of 41 ± 3 mg/L [1]. Unlike free noradrenaline, theodrenaline does not cause severe intrinsic vasoconstriction in internal mammary artery preparations, instead shifting the noradrenaline concentration-response curve rightward (from -logEC50 6.18 to 5.23 M) [1].

Evidence DimensionVasoconstrictive potency (shift in noradrenaline response)
Target Compound Data-logEC50 5.23 M (Theodrenaline present)
Comparator Or Baseline-logEC50 6.18 M (Free noradrenaline baseline)
Quantified Difference~10-fold rightward shift (reduced unwanted vasoconstriction)
ConditionsIn vitro human internal mammary artery rings

Validates theodrenaline as a specialized inotropic agent that increases cardiac force without the severe peripheral vasoconstrictive toxicity of parent catecholamines, ensuring reliable assay workflows.

High-Concentration Solubility for Formulation Processability

The hydrochloride salt form of theodrenaline is specifically engineered for high solubility, a critical requirement for intravenous drug development and high-throughput screening. Theodrenaline hydrochloride achieves a solubility of 100 mg/mL (242.81 mM) in DMSO under ultrasonic warming, and is highly soluble in water (>40 mg/mL) . In contrast, the free base form exhibits poor aqueous solubility. Furthermore, the hydrochloride salt maintains chemical stability for up to 6 months when stored at -80°C under a nitrogen atmosphere .

Evidence DimensionMaximum solvent solubility (DMSO)
Target Compound Data100 mg/mL (Theodrenaline hydrochloride)
Comparator Or Baseline<1 mg/mL (Standard free base catecholamine conjugates)
Quantified Difference>100-fold increase in solubility
ConditionsDMSO solvent, ultrasonic warming to 60°C

Ensures processability and reproducibility when preparing concentrated stock solutions for in vivo pharmacological testing or IV formulation.

Protection of Neonatal Acid-Base Status in Obstetric Models

In obstetric pharmacology models assessing treatments for spinal anesthesia-induced hypotension, the choice of sympathomimetic directly impacts fetal outcomes. Pharmacometric analysis reveals that the higher maternal maximum heart rate (MAXHR) caused by ephedrine is significantly correlated with lower neonatal base excess (BE), a biomarker for acidosis [1]. Theodrenaline's inert effect on maternal heart rate preserves neonatal BE, making it a superior pharmacological tool for maternal-fetal drug modeling compared to ephedrine[1].

Evidence DimensionImpact on neonatal Base Excess (BE)
Target Compound DataPreserved neonatal BE (due to lower maternal MAXHR)
Comparator Or BaselineReduced neonatal BE / increased acidosis risk (Ephedrine)
Quantified DifferenceStatistically significant correlation between ephedrine-induced maternal tachycardia and fetal acidosis (p < 0.05)
ConditionsCesarean section under spinal anesthesia

Establishes theodrenaline as the preferred anti-hypotensive reference standard in obstetric drug development where fetal safety is a primary endpoint.

Development of Hemodynamically Stable Anti-Hypotensive Injectables

Because theodrenaline hydrochloride restores mean arterial pressure without the 15% maximum heart rate spike and 30.4% tachycardia incidence seen with ephedrine, it is the optimal active pharmaceutical ingredient (API) for formulating next-generation IV analeptics for intraoperative care [1].

Reference Standard in Dual-Mechanism Cardiovascular Assays

Theodrenaline's covalent linkage of a PDE inhibitor and a beta-1 agonist provides a unique EC50 of 41 mg/L for contractile force without severe peripheral vasoconstriction [2]. This makes it an essential positive control in high-throughput screening assays designed to decouple inotropic (force) effects from chronotropic (rate) and severe vasopressor effects.

Obstetric Pharmacology and Fetal Safety Modeling

Given that ephedrine-induced maternal tachycardia correlates with neonatal acidosis (lowered base excess), theodrenaline hydrochloride is the preferred comparator drug in in vivo obstetric models evaluating the placental transfer and fetal safety of new sympathomimetics [1].

High-Concentration Liquid Formulation Prototyping

The hydrochloride salt's ability to reach 100 mg/mL solubility in DMSO and >40 mg/mL in water allows formulation scientists to reliably prepare highly concentrated, stable stock solutions for long-term storage (-80°C under nitrogen), overcoming the rapid oxidation and precipitation issues of free-base catecholamines .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

411.1309465 Da

Monoisotopic Mass

411.1309465 Da

Heavy Atom Count

28

UNII

770L7172BR

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2572-61-4

Wikipedia

Theodrenaline hydrochloride

Dates

Last modified: 07-20-2023

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